N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine (CAS 93285-75-7) exemplifies precision-targeted bioconjugation chemistry designed for covalent modification of cysteine residues in proteins. The molecule integrates three functional domains: a biotin headgroup for avidin/streptavidin recognition, a 1,6-hexanediamine spacer arm (16.2 Å), and an iodoacetyl electrophile targeting thiol groups. This architecture enables spatial discrimination between nucleophilic amino acid side chains, with the iodoacetyl group exhibiting a calculated 1000-fold selectivity for thiols (-SH) over amine (-NH₂) or hydroxyl (-OH) groups at physiological pH [2] [10]. The membrane-impermeable nature of the hexanediamine spacer confines labeling to extracellular domains or permeabilized cellular compartments, making it indispensable for spatial-resolved proteomic studies [5].
Table 1: Comparative Nucleophilic Reactivity with Iodoacetyl-LC-Biotin
Nucleophilic Residue | Relative Reactivity (pH 8.0) | Primary Reaction Product |
---|---|---|
Cysteine (Thiol) | 1.00 (Reference) | Stable thioether |
Lysine (Amine) | 0.03 | Unstable amide |
Histidine (Imidazole) | 0.01 | Labile imidazolide |
Tyrosine (Phenol) | <0.001 | Negligible |
Data derived from competitive labeling kinetics under standardized conditions [3] [10]
The reagent’s aqueous insolubility necessitates dissolution in polar aprotic solvents (e.g., DMSO or DMF) prior to addition to buffered reaction mixtures. This property prevents hydrolysis during storage but mandates controlled solvent concentrations (<5% v/v) in bioconjugation workflows to prevent protein denaturation [10]. Theoretical modeling indicates the hexanediamine spacer reduces steric occlusion during avidin binding, increasing accessibility compared to short-chain biotinylation reagents [2] [3].
The iodoacetyl moiety undergoes bimolecular nucleophilic substitution (SN₂) at cysteine thiolates, forming irreversible thioether bonds. Reaction kinetics are governed by thiolate ion concentration (RS⁻), the active nucleophile in this mechanism. Consequently, the reaction exhibits pH-dependent efficiency, with optimal rates observed between pH 7.5–8.5 where thiol deprotonation is favorable but iodoacetamide hydrolysis remains minimal [3] [10]. Below pH 7.0, protonation of thiols (-SH ⇌ RS⁻ + H⁺; pKa ~8.5) drastically reduces reaction velocity, while above pH 9.0, competitive hydrolysis of the iodoacetamide to hydroxyacetamide accelerates, diminishing reagent availability [5].
The SN₂ mechanism proceeds through a pentacoordinate transition state where nucleophilic attack by the thiolate sulfur at the methylene carbon of the iodoacetyl group displaces iodide. This results in inversion of configuration at the carbon center, though stereochemical consequences are negligible due to the molecule’s symmetry. Thioether bond formation is irreversible under biological conditions, conferring stability during downstream applications like affinity purification or streptavidin-based detection [2] [10]. Side reactions with histidine or methionine residues occur at <5% of cysteine rates but can be suppressed by strict pH control and limiting reaction times [3].
Table 2: Impact of pH on Bioconjugation Efficiency
pH | Thiol Deprotonation (%) | Reaction Half-life (min) | Hydrolysis Byproduct (%) |
---|---|---|---|
7.0 | 24 | 180 | <5 |
7.5 | 50 | 60 | 8 |
8.0 | 76 | 25 | 15 |
8.5 | 91 | 15 | 28 |
9.0 | 97 | 8 | 52 |
Conditions: 10 mM reagent, 1 mg/mL IgG in 0.1 M phosphate/EDTA buffer, 25°C [10]
The bioconjugation reaction follows second-order kinetics, with rates described by the equation: Rate = k[Protein-SH][Reagent]
, where k represents the bimolecular rate constant. Experimental determination yields k ≈ 2.5 M⁻¹s⁻¹
at 25°C and pH 8.0 in phosphate buffer, comparable to other iodoacetamide-based reagents [10]. Activation energy barriers (Eₐ) for thioether bond formation are approximately 85 kJ/mol, indicating significant temperature sensitivity. Consequently, reactions conducted at 4°C require 4–6 hours for completion versus 30–60 minutes at 37°C [3].
Thermodynamic parameters reveal an enthalpy-driven reaction (ΔH ≈ -80 kJ/mol) with a minor entropic penalty (TΔS ≈ -15 kJ/mol), consistent with an associative SN₂ mechanism requiring precise molecular orientation. The overall Gibbs free energy change (ΔG) is approximately -65 kJ/mol, confirming reaction spontaneity under standard conditions [3] [10]. The extended spacer arm influences binding thermodynamics post-conjugation: Biotin-avidin affinity measurements show dissociation constants (Kd) of 10−14–10−15 M for biotinylated proteins, identical to free biotin, confirming minimal interference from the linker [2] [10].
Table 3: Thermodynamic and Kinetic Parameters for Thioether Bond Formation
Parameter | Symbol | Value | Conditions |
---|---|---|---|
Bimolecular rate constant | k | 2.5 ± 0.3 M⁻¹s⁻¹ | pH 8.0, 25°C, 0.1 M phosphate |
Activation energy | Eₐ | 85 kJ/mol | pH 8.0 |
Enthalpy change | ΔH | -80 kJ/mol | Calculated from Eyring plot |
Entropy change | ΔS | -50 J/mol·K | Calculated from Eyring plot |
Gibbs free energy change | ΔG | -65 kJ/mol | pH 8.0, 25°C |
Kinetic modeling demonstrates that reagent excess (typically 5–20-fold over target thiols) ensures complete modification within 2 hours at pH 8.0 and 25°C. Stoichiometric ratios below 3:1 result in incomplete biotinylation due to competing hydrolysis, while ratios exceeding 50:1 risk non-specific labeling of lysines [3] [10]. The spacer arm length (27.1 Å when fully extended) reduces steric hindrance during streptavidin binding, with association kinetics 5-fold faster than observed for short-chain biotin-XX derivatives [2] [10].
Table 4: Systematic Nomenclature of N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Synonym | Source |
---|---|
N-Iodoacetyl-N'-biotinylhexylenediamine | [1] |
Iodoacetyl-LC-Biotin | [10] |
Biotin-C6-iodoacetamide | [5] |
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | [4] |
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | [2] [3] |
Iaa-Biotin | [5] |
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